molecular formula C12H10ClN3O B7585918 5-chloro-N-(2-methylpyridin-3-yl)pyridine-2-carboxamide

5-chloro-N-(2-methylpyridin-3-yl)pyridine-2-carboxamide

Cat. No. B7585918
M. Wt: 247.68 g/mol
InChI Key: KWLAHZWNZBULOB-UHFFFAOYSA-N
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Description

5-chloro-N-(2-methylpyridin-3-yl)pyridine-2-carboxamide is a chemical compound that belongs to the pyridine family. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-methylpyridin-3-yl)pyridine-2-carboxamide involves its ability to inhibit the activity of various enzymes. It binds to the active site of these enzymes and prevents them from carrying out their normal functions. This leads to a decrease in the activity of these enzymes and ultimately results in the inhibition of various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-N-(2-methylpyridin-3-yl)pyridine-2-carboxamide have been extensively studied. It has been found to have anti-inflammatory and anti-tumor properties. It also has the potential to be used as a therapeutic agent for various diseases such as cancer and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 5-chloro-N-(2-methylpyridin-3-yl)pyridine-2-carboxamide in lab experiments include its potent inhibitory activity against various enzymes, its anti-inflammatory and anti-tumor properties, and its potential therapeutic applications. The limitations include its toxicity at high concentrations and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of 5-chloro-N-(2-methylpyridin-3-yl)pyridine-2-carboxamide. These include:
1. Further studies to determine its safety and efficacy in humans.
2. Development of more potent analogs of 5-chloro-N-(2-methylpyridin-3-yl)pyridine-2-carboxamide.
3. Investigation of its potential applications in the treatment of various diseases such as cancer and Alzheimer's disease.
4. Studies to determine its mechanism of action in more detail.
5. Investigation of its potential use as a tool compound in drug discovery.
In conclusion, 5-chloro-N-(2-methylpyridin-3-yl)pyridine-2-carboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of various enzymes, with anti-inflammatory and anti-tumor properties. Its potential therapeutic applications make it an interesting compound for further investigation.

Synthesis Methods

The synthesis of 5-chloro-N-(2-methylpyridin-3-yl)pyridine-2-carboxamide involves the reaction of 5-chloro-2-aminopyridine with 2-methyl-3-pyridinecarboxylic acid. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting compound is then purified using various techniques such as chromatography and recrystallization.

Scientific Research Applications

5-chloro-N-(2-methylpyridin-3-yl)pyridine-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of various enzymes such as cyclin-dependent kinases and histone deacetylases. It has also been shown to have anti-inflammatory and anti-tumor properties.

properties

IUPAC Name

5-chloro-N-(2-methylpyridin-3-yl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c1-8-10(3-2-6-14-8)16-12(17)11-5-4-9(13)7-15-11/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLAHZWNZBULOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)NC(=O)C2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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